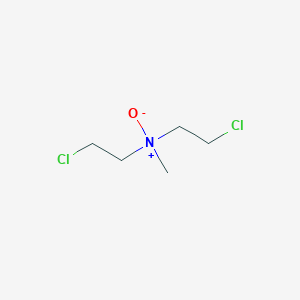

Nitrogen mustard N-oxide

Description

A biologic alkylating agent that exerts its cytotoxic effects by forming DNA ADDUCTS and DNA interstrand crosslinks, thereby inhibiting rapidly proliferating cells. The hydrochloride is an antineoplastic agent used to treat HODGKIN DISEASE and LYMPHOMA.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLXUQUGROGEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCCl)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-75-2 (Parent) | |

| Record name | Nitrogen mustard N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020976 | |

| Record name | Nitrogen mustard N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-85-2 | |

| Record name | Mechlorethamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen mustard N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen mustard N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECHLORETHAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q86QAR1PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Legacy of a Weapon: An In-depth Technical Guide to the History and Discovery of Nitrogen Mustard N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of nitrogen mustard N-oxides. From their origins in the theater of war to their pivotal role in the development of modern chemotherapy, this document delves into the chemical synthesis, mechanism of action, and the biological pathways they influence. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

From Chemical Warfare to Cancer Therapy: A Historical Perspective

The story of nitrogen mustards is a compelling example of scientific discovery arising from the crucible of conflict. Initially developed in the 1920s and 1930s as chemical warfare agents, these compounds were designed to be more systemically toxic than their sulfur mustard counterparts. However, their devastating effects on rapidly dividing cells, particularly lymphoid and myeloid tissues, were not only a hallmark of their toxicity but also a clue to their therapeutic potential.

A pivotal moment in this transition from weapon to medicine came during World War II. In 1942, pharmacologists Alfred Gilman and Louis Goodman at the Yale School of Medicine began classified research into the therapeutic applications of nitrogen mustards. Their work, spurred by observations of lymphocytopenia (a reduction in white blood cells) in individuals exposed to these agents, led to the first clinical trials of intravenous nitrogen mustard for the treatment of lymphoma. The results, though temporary, were remarkable, marking the dawn of the age of chemotherapy.

The development of nitrogen mustard N-oxides represents a significant step forward in refining the therapeutic index of these potent alkylating agents. The core concept behind the N-oxide functional group is to create a prodrug—a molecule that is inactive until it is metabolized in the body to its active form. The addition of an oxygen atom to the tertiary amine of the nitrogen mustard effectively "masks" its reactivity. This N-oxide derivative is significantly less toxic than the parent compound, allowing for safer administration.

The genius of this approach lies in the unique microenvironment of many solid tumors. These tumors are often characterized by regions of low oxygen, a condition known as hypoxia. Hypoxic cells possess a higher reductive capacity than normal, well-oxygenated cells. This reductive environment can selectively cleave the N-oxide bond, releasing the active, cytotoxic nitrogen mustard directly at the tumor site. This targeted activation minimizes systemic toxicity and enhances the drug's efficacy against cancer cells.

Mechanism of Action: DNA Alkylation and the Induction of Apoptosis

The cytotoxic effects of nitrogen mustards, both in their parent form and when activated from their N-oxide prodrugs, are primarily mediated through the alkylation of DNA. The process begins with an intramolecular cyclization, where the nitrogen atom displaces one of the chloroethyl side chains to form a highly reactive and unstable aziridinium (B1262131) ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.

As bifunctional alkylating agents, nitrogen mustards possess two such reactive chloroethyl arms. This allows for a second alkylation event, which can occur on the opposite strand of the DNA helix, resulting in an interstrand cross-link. These cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both DNA replication and transcription. The cell's machinery recognizes this extensive damage, and if the repair mechanisms are overwhelmed, it triggers a programmed cell death pathway known as apoptosis.

Quantitative Data on Nitrogen Mustard N-Oxide Activity

The following tables summarize key quantitative data related to the toxicity and cytotoxic activity of nitrogen mustards and their derivatives. It is important to note that specific data for N-oxides are less prevalent in publicly available literature compared to their parent compounds.

| Compound | Organism | Route of Administration | LD50 (mg/kg) |

| Mechlorethamine (B1211372) (HN2) | Mouse | Intravenous | 1.5 - 2.0 |

| Mechlorethamine (HN2) | Rat | Intravenous | 1.0 - 2.0 |

| HN-1 | Mouse | Percutaneous | 11.9 |

| HN-3 | Mouse | Percutaneous | 7.1 |

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |

| Novel Nitrogen Mustard Derivative (Compound 3h) | A549 | Lung Cancer | 13.1 ± 2.7 |

| Novel Nitrogen Mustard Derivative (Compound 3h) | NCI-H460 | Lung Cancer | 14.2 ± 3.3 |

| Melamine-Nitrogen Mustard Derivative (Compound 19f) | MCF-7 | Breast Cancer | 18.70 |

| BFA-Nitrogen Mustard Derivative (Compound 5a) | HL-60 | Human Leukemia | 4.48 |

| BFA-Nitrogen Mustard Derivative (Compound 5a) | PC-3 | Human Prostate | 9.37 |

| BFA-Nitrogen Mustard Derivative (Compound 5a) | Bel-7402 | Human Hepatocellular Carcinoma | 0.2 |

| BFA-Nitrogen Mustard Derivative (Compound 5a) | Bel-7402/5-FU | Human Hepatocellular Carcinoma (Drug-Resistant) | 0.84 |

| Oridonin Mustard Derivative (Compound 10b) | MCF-7 | Breast Cancer | 0.68 |

| Oridonin Mustard Derivative (Compound 10b) | Bel-7402 | Human Hepatocellular Carcinoma | 0.50 |

Experimental Protocols

Synthesis of Mechlorethamine N-Oxide

Materials:

-

Mechlorethamine hydrochloride

-

Hydrogen peroxide (30% solution)

-

Acetone

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Dissolve mechlorethamine hydrochloride in a minimal amount of water.

-

Carefully add an equimolar amount of 30% hydrogen peroxide dropwise to the solution while stirring in an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the solution with a mild base (e.g., sodium bicarbonate) until the pH is approximately 7.

-

Extract the aqueous solution with a suitable organic solvent, such as chloroform (B151607) or ethyl acetate, multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude mechlorethamine N-oxide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the drug to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by nitrogen mustards is a complex process involving multiple signaling pathways. Below are diagrams generated using the DOT language to visualize these intricate relationships.

Caption: DNA Damage Response Pathway Induced by Nitrogen Mustard N-Oxides.

Caption: Intrinsic Apoptosis Pathway (Caspase Cascade) Activated by Nitrogen Mustards.

Caption: Experimental Workflow for Determining IC50 using the MTT Assay.

mechanism of action of nitrogen mustard N-oxide

An In-depth Technical Guide to the Mechanism of Action of Nitrogen Mustard N-oxide

Executive Summary

Nitrogen mustard N-oxides are a class of bioreductive prodrugs designed to enhance the therapeutic index of traditional nitrogen mustard-based chemotherapy.[1] The core of their mechanism lies in a selective activation process within the hypoxic microenvironments characteristic of solid tumors.[1][2][3][4] The electron-withdrawing N-oxide group renders the parent molecule relatively inert, minimizing off-target toxicity.[1] Upon enzymatic reduction in low-oxygen conditions, the N-oxide is converted to its corresponding tertiary amine, a potent nitrogen mustard.[1] This activated form then proceeds through the classical nitrogen mustard cytotoxic pathway: intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which subsequently alkylates DNA.[1][3][5] As bifunctional agents, they can induce both mono-adducts and highly cytotoxic interstrand cross-links (ICLs) in the DNA, primarily at the N7 position of guanine (B1146940) residues.[2][3][5] This extensive DNA damage triggers a robust DNA Damage Response (DDR), activating signaling cascades involving proteins such as ATM, ATR, and p53, which leads to cell cycle arrest and, ultimately, apoptosis if the damage is beyond repair.[5][6][7] This targeted activation strategy concentrates the powerful cytotoxic effects on cancerous tissues while sparing healthy, well-oxygenated ones.[1]

Introduction

Nitrogen mustards were the first class of chemotherapeutic agents and remain clinically relevant today in various forms, including cyclophosphamide, melphalan, and bendamustine.[2][5] Their potent cytotoxicity stems from their ability to act as nonspecific DNA alkylating agents.[5] By forming covalent bonds with DNA, they disrupt its structure and function, leading to cell death.[3][8] However, this high reactivity also leads to significant side effects due to damage to healthy, nonmalignant tissues.[2]

To address this lack of selectivity, prodrug strategies have been developed. Nitrogen mustard N-oxides represent a prominent example of a hypoxia-activated prodrug (HAP) approach.[3][8] Solid tumors often contain regions of severe oxygen deprivation (hypoxia), a feature not typically found in healthy tissues.[2][4] Certain enzymes that are overexpressed or highly active in these hypoxic environments can selectively reduce the N-oxide moiety.[1] This reduction "switches on" the mustard's alkylating capability, localizing its cytotoxic effect primarily within the tumor.[1][2] This guide provides a detailed technical overview of the complete mechanism of action, from prodrug activation to the ultimate cellular consequences.

Core Mechanism of Action

The mechanism can be dissected into two primary phases: bioreductive activation of the prodrug and the subsequent DNA alkylation cascade by the activated cytotoxic agent.

Prodrug Activation in Hypoxic Environments

The defining feature of this compound is its chemical stability and relative non-reactivity compared to its parent nitrogen mustard. The oxygen atom attached to the nitrogen serves as an electron-withdrawing group, which deactivates the lone pair of electrons on the nitrogen, preventing the intramolecular cyclization necessary for activation.[1]

Activation is contingent on the enzymatic bioreduction of the N-oxide to the corresponding tertiary amine. This process is significantly more efficient under hypoxic conditions, exploiting the unique redox environment of solid tumors.[1][2] This targeted activation is the cornerstone of its improved safety profile.

References

- 1. This compound | 126-85-2 | Benchchem [benchchem.com]

- 2. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 6. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nitrogen Mustard N-Oxides as Bioreductive Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of nitrogen mustard N-oxides as a class of bioreductive prodrugs. We will delve into their core mechanism of action, the role of enzymatic activation under hypoxic conditions, and the methodologies for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for Bioreductive Nitrogen Mustard N-Oxide Prodrugs

Solid tumors often exhibit regions of low oxygen tension, or hypoxia, due to their rapid and disorganized growth outstripping their vascular supply. This hypoxic microenvironment presents a significant challenge to conventional cancer therapies, as it is associated with resistance to both radiotherapy and many chemotherapeutic agents. However, the unique biochemical conditions within hypoxic tumors, particularly the overexpression of reductive enzymes, offer a therapeutic window for the targeted activation of bioreductive prodrugs.

Nitrogen mustards are potent DNA alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that crosslink DNA, leading to cell cycle arrest and apoptosis. However, their high cytotoxicity and lack of tumor selectivity can result in severe side effects. To address this, the prodrug strategy aims to mask the cytotoxic activity of the nitrogen mustard until it reaches the tumor microenvironment.

Nitrogen mustard N-oxides represent a promising class of bioreductive prodrugs. The N-oxide functionality renders the nitrogen mustard less reactive, reducing its toxicity to normal, well-oxygenated tissues. Under the hypoxic conditions prevalent in solid tumors, specific reductase enzymes, such as cytochrome P450 reductase, can reduce the N-oxide to the corresponding tertiary amine. This bioactivation restores the potent DNA alkylating ability of the nitrogen mustard, leading to selective tumor cell killing.

Mechanism of Action: Hypoxia-Selective Activation

The core of the bioreductive prodrug strategy lies in the differential metabolism of the N-oxide under normoxic and hypoxic conditions.

The Role of Cytochrome P450 Reductase

Cytochrome P450 reductase (POR) is a key enzyme implicated in the reduction of various prodrugs, including N-oxides. POR is a flavoprotein that transfers electrons from NADPH to cytochrome P450 enzymes. Under anaerobic conditions, POR can directly or indirectly mediate the reduction of the this compound.

The catalytic cycle for the reduction of a tertiary amine N-oxide by POR can be summarized as follows:

-

NADPH Binding and Electron Transfer: NADPH binds to POR and donates two electrons to the FAD cofactor.

-

Intra-protein Electron Transfer: The electrons are then transferred from FAD to the FMN cofactor within POR.

-

Substrate Reduction: The reduced FMN cofactor of POR transfers electrons to the this compound, reducing it to the active tertiary amine nitrogen mustard.

Under normoxic conditions, molecular oxygen can intercept the electrons from the reduced POR, leading to the formation of superoxide (B77818) radicals and preventing the reduction of the N-oxide. This futile cycling of electrons in the presence of oxygen is the basis for the hypoxia-selectivity of these prodrugs.

Signaling Pathway of Activation and Cytotoxicity

The activation of a this compound prodrug and its subsequent cytotoxic effects can be visualized as a signaling pathway.

Figure 1. Hypoxia-selective activation of a this compound prodrug.

Case Study: Tirapazamine-Nitrogen Mustard Conjugates

A concrete example of a this compound prodrug is found in conjugates of nitrogen mustards with tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide).[1] Tirapazamine itself is a well-characterized hypoxia-selective cytotoxin.[1] Grafting a nitrogen mustard onto the tirapazamine scaffold creates a dual-action prodrug. The metabolic deoxygenation of the tirapazamine N-oxide under hypoxic conditions activates the DNA-alkylating properties of the nitrogen mustard moiety.[1]

Quantitative Data

The activation of the nitrogen mustard is dependent on the reduction of the N-oxide. This can be quantified by measuring the rates of hydrolysis of the mustard, which is an indicator of its reactivity. A substantial increase in the reactivity of the mustard unit is observed upon removal of the N-oxide.[1]

| Compound | Description | Relative Hydrolysis Rate | DNA Alkylation Yield |

| Di-N-oxide (Prodrug) | Tirapazamine-mustard conjugate | 1x | Low |

| Mono-N-oxide (Active) | Reduced form of the prodrug | >10x | Significantly Increased |

Table 1: Relative reactivity of a tirapazamine-nitrogen mustard conjugate before and after bioreduction. Data is illustrative and based on findings from literature.[1]

Experimental Protocols

The evaluation of this compound prodrugs involves a series of in vitro assays to determine their hypoxia-selective cytotoxicity and mechanism of action.

In Vitro Hypoxia Cytotoxicity Assay

This protocol is designed to assess the differential cytotoxicity of a compound under normoxic and hypoxic conditions.

Materials:

-

Cancer cell line of interest (e.g., HT29, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound prodrug

-

Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balance N2)

-

Standard cell culture incubator (normoxia: ~21% O2, 5% CO2)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a normoxic incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound prodrug in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include untreated controls.

-

Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxia chamber and another set in a normoxic incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is calculated as IC50 (normoxic) / IC50 (hypoxic). A high HCR indicates significant hypoxia-selective cytotoxicity.

DNA Alkylation Assay

This assay determines the ability of the activated prodrug to form covalent adducts with DNA.

Materials:

-

Purified DNA (e.g., calf thymus DNA) or DNA isolated from treated cells

-

Active form of the nitrogen mustard (if available) or the prodrug under reducing conditions

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

DNA Treatment: Incubate the DNA with the test compound under conditions that promote activation (e.g., in the presence of a reducing agent or a microsomal fraction under hypoxia).

-

DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it to individual nucleosides.

-

LC-MS/MS Analysis: Analyze the digested sample by LC-MS/MS to detect and quantify the formation of specific DNA adducts (e.g., guanine-mustard adducts).

-

Data Analysis: Compare the levels of DNA adduct formation between the prodrug and the active compound, and under normoxic versus hypoxic activation conditions.

Experimental Workflow

The overall process for evaluating a novel this compound prodrug can be outlined in a logical workflow.

References

The Pivotal Role of Hypoxia in the Bioactivation of Nitrogen Mustard N-Oxide Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of solid tumors remains a central challenge in oncology. One of the most distinctive features of the tumor microenvironment is hypoxia, a state of low oxygen tension that arises from aberrant vasculature and rapid cancer cell proliferation. This unique physiological condition offers a powerful opportunity for the design of hypoxia-activated prodrugs (HAPs), which are pharmacologically inert molecules that undergo enzymatic conversion to cytotoxic agents specifically in oxygen-deficient regions. This guide provides an in-depth technical overview of the role of hypoxia in the activation of nitrogen mustard N-oxides, a promising class of HAPs.

The Core Principle: Hypoxia-Selective Activation

Nitrogen mustards are potent DNA alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their high reactivity, however, leads to significant systemic toxicity. The N-oxide functional group serves as a "redox-sensitive" mask for the mustard's tertiary amine. In well-oxygenated (normoxic) tissues, the N-oxide is stable and the compound remains relatively non-toxic. In the hypoxic environment of a tumor, the N-oxide undergoes enzymatic one-electron reduction. In the absence of oxygen, which would otherwise rapidly re-oxidize the resulting radical anion, the reduction proceeds to completion, unmasking the tertiary amine and activating the nitrogen mustard.[2] This activated mustard then rapidly forms a highly electrophilic aziridinium (B1262131) ion, which is the ultimate DNA-alkylating species.[1]

The Enzymology of N-Oxide Reduction

The bioactivation of nitrogen mustard N-oxides is predominantly catalyzed by one-electron reductases, with a key enzyme being NADPH:cytochrome P450 reductase.[3] This flavoenzyme, located in the endoplasmic reticulum, transfers electrons from NADPH to the N-oxide substrate.[3] While other reductases such as cytochrome b5 reductase and xanthine (B1682287) oxidase may also contribute, cytochrome P450 reductase has been shown to be sufficient for this reductive activation.[3] The reduction is favored under anaerobic conditions because oxygen can intercept the electron from the initially formed radical anion, regenerating the parent N-oxide in a futile cycle.[2]

Quantitative Evidence for Hypoxia-Selective Activation

The preferential activation of nitrogen mustard N-oxides and related prodrugs under hypoxic conditions has been demonstrated through various quantitative assays. The following tables summarize key findings from studies on model N-oxide compounds, illustrating the profound difference in reactivity and biological activity between the prodrug and the hypoxia-activated species.

Table 1: Comparative Reduction Rates of a Model N-Oxide Probe

| Condition | Initial Rate of Reduction (krel) | Fold Enhancement in Hypoxia |

| Normoxic (21% O₂) | 1 | - |

| Hypoxic (0% O₂) | 21 | 21-fold |

| Data derived from a study on an enamine N-oxide probe reduced by human liver microsomes, demonstrating the significant impact of oxygen tension on the rate of N-oxide reduction.[4] |

Table 2: Reactivity of a Tirapazamine-Mustard Conjugate

| Compound | Half-life of Hydrolysis (hours) | Relative Reactivity |

| Di-N-oxide (Prodrug) | 96 ± 21 | 1x |

| Mono-N-oxide (Activated) | 12 ± 0.5 | 8x |

| This table shows the hydrolytic stability of a tirapazamine-mustard conjugate. The mono-N-oxide, which is the product of hypoxic reduction, is significantly more reactive (shorter half-life) than the parent di-N-oxide prodrug, indicating the "unmasking" of the mustard's reactivity.[5] |

Table 3: DNA Alkylation Efficiency

| Compound | Relative Guanine Alkylation Yield |

| Di-N-oxide (Prodrug) | 1x |

| Mono-N-oxide (Activated) | ~30x |

| This data, from the same tirapazamine-mustard system, shows that the hypoxia-generated mono-N-oxide is approximately 30 times more effective at alkylating DNA than its parent di-N-oxide, directly linking reductive activation to cytotoxic potential.[6] |

Mechanism of Action and Downstream Signaling

The activation of a nitrogen mustard N-oxide under hypoxia initiates a cascade of events leading to cell death. The process and subsequent cellular responses are visualized in the diagrams below.

Caption: Hypoxic activation of a this compound prodrug.

Following DNA damage, a complex signaling network known as the DNA Damage Response (DDR) is initiated, ultimately determining the cell's fate.

Caption: Downstream signaling cascade following DNA damage.

Key Experimental Protocols

Validating the hypoxia-selective activation and cytotoxicity of nitrogen mustard N-oxides requires a suite of specialized assays. The workflow for such an evaluation is outlined below, followed by detailed methodologies for key experiments.

Caption: Workflow for evaluating a this compound prodrug.

Protocol 1: In Vitro Hypoxic Reduction by Cytochrome P450 Reductase

Objective: To demonstrate that the this compound is a substrate for cytochrome P450 reductase and that its reduction is enhanced under hypoxic conditions.

Materials:

-

This compound compound

-

Purified human NADPH:cytochrome P450 reductase

-

NADPH

-

Degassed sodium phosphate (B84403) buffer (pH 7.4)

-

Anaerobic chamber or glovebox (e.g., filled with argon)

-

HPLC system with a suitable column (e.g., C18) and detector

Procedure:

-

Preparation (Hypoxic Arm): All solutions (buffer, NADPH, N-oxide stock) should be thoroughly degassed by bubbling with argon for at least 30 minutes inside an anaerobic chamber.

-

Reaction Setup: Inside the anaerobic chamber, prepare reaction mixtures in sealed vials containing:

-

Degassed phosphate buffer

-

This compound (e.g., 100 µM final concentration)

-

NADPH (e.g., 500 µM final concentration)

-

-

Initiation: Add cytochrome P450 reductase (e.g., 1 unit/mL) to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen.

-

Aerobic Control: Prepare an identical set of reactions using non-degassed solutions and incubate in a standard incubator open to the air.

-

Analysis: Analyze the quenched reaction mixtures by HPLC. Monitor the disappearance of the parent N-oxide peak and the appearance of the reduced product peak. Quantify peak areas to determine the extent of conversion.[7]

Protocol 2: DNA Alkylation Assay via Gel Electrophoresis

Objective: To visualize and quantify the formation of DNA adducts by the activated nitrogen mustard.

Materials:

-

A specific DNA fragment (e.g., a linearized plasmid or a PCR product)

-

The activated form of the nitrogen mustard (or the N-oxide prodrug plus a reducing system)

-

Piperidine (B6355638) (1 M)

-

Denaturing polyacrylamide gel (e.g., 8-20%)

-

DNA staining agent (e.g., SYBR Gold) or 32P-labeling reagents for autoradiography

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

DNA Labeling (Optional but Recommended): For highest sensitivity, label one end of the DNA fragment with 32P using T4 polynucleotide kinase.

-

Alkylation Reaction: Incubate the DNA fragment with the activated nitrogen mustard at 37°C for a set period (e.g., 1-3 hours) in a suitable buffer (e.g., HEPES, pH 7.0).

-

DNA Purification: Remove the unreacted drug, for example, by ethanol (B145695) precipitation.

-

Piperidine Cleavage: Resuspend the DNA in 1 M piperidine and heat at 90°C for 30 minutes. This treatment chemically cleaves the DNA backbone at the site of N7-guanine and N3-adenine adducts.

-

Sample Preparation: Lyophilize the samples to remove piperidine and resuspend in a formamide-based loading buffer.

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel. Include a lane with untreated DNA as a negative control and, if possible, a Maxam-Gilbert sequencing lane as a size marker.

-

Visualization: Visualize the DNA fragments. The appearance of new, smaller bands in the drug-treated lane indicates sites of DNA alkylation. The intensity of the bands corresponds to the frequency of alkylation at that site.[5]

Protocol 3: Unscheduled DNA Synthesis (UDS) Assay

Objective: To measure DNA repair synthesis as a functional readout of DNA damage induced by the activated nitrogen mustard in cells.

Materials:

-

Human cell line (e.g., A549, HT29)

-

Cell culture medium and supplements

-

This compound

-

[3H]-Thymidine (high specific activity)

-

Hypoxic chamber

-

Scintillation counter or autoradiography supplies

Procedure:

-

Cell Culture: Plate cells on coverslips or in multi-well plates and allow them to reach confluence. Confluent cells have very low rates of scheduled, replicative DNA synthesis.

-

Pre-incubation: Pre-incubate the cells with medium containing hydroxyurea for 1 hour. Hydroxyurea inhibits replicative DNA synthesis, ensuring that any measured thymidine (B127349) incorporation is due to repair synthesis.

-

Drug Treatment: Expose the cells to the this compound in medium containing [3H]-thymidine and hydroxyurea. Incubate one set of cells under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., <1% O₂).

-

Incubation: Incubate for 2-4 hours to allow for drug activation, DNA damage, and repair synthesis.

-

Cell Lysis and DNA Isolation: Wash the cells thoroughly to remove unincorporated [3H]-thymidine. Lyse the cells and isolate the genomic DNA.

-

Quantification:

-

Scintillation Counting: Quantify the amount of DNA (e.g., by UV absorbance) and the amount of radioactivity in each sample using a liquid scintillation counter. Express the results as disintegrations per minute (DPM) per microgram of DNA.

-

Autoradiography: If using coverslips, fix the cells, coat with photographic emulsion, and expose for several days. After developing, count the silver grains over non-S-phase nuclei using a microscope.

-

-

Analysis: A significantly higher level of [3H]-thymidine incorporation in cells treated under hypoxic conditions compared to normoxic conditions indicates hypoxia-selective activation and subsequent DNA damage.[3][8]

Conclusion

Nitrogen mustard N-oxides represent a strategically important class of hypoxia-activated prodrugs. Their activation is mechanistically dependent on the unique reductive environment of solid tumors, offering a pathway to increased therapeutic selectivity and a reduction in systemic toxicity. The methodologies described herein provide a robust framework for the preclinical evaluation of these agents, from confirming the fundamental principle of hypoxia-selective enzymatic reduction to elucidating the downstream cellular consequences of their targeted activation. As our understanding of the tumor microenvironment deepens, the rational design and rigorous evaluation of such targeted pro-drug strategies will be paramount in developing the next generation of more effective and safer cancer therapeutics.

References

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of nitromin to nitrogen mustard: unscheduled DNA synthesis in aerobic or anaerobic rat hepatocytes, JB1, BL8 and Walker carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Nitrogen Mustard N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nitrogen mustard N-oxide, also known as mechlorethamine (B1211372) N-oxide. Due to the limited availability of specific experimental spectra in publicly accessible literature, this guide combines established principles of spectroscopic analysis for N-oxides with data from closely related compounds to offer a valuable resource for researchers.

Introduction

This compound (2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide) is the oxidized form of the cytotoxic alkylating agent mechlorethamine. The N-oxide is considered a prodrug, which can be reduced in vivo, particularly in hypoxic environments characteristic of solid tumors, to the active nitrogen mustard. The active form then exerts its cytotoxic effects through DNA alkylation.[1] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and for studying its metabolic fate.

Synthesis of this compound

The primary synthetic route to this compound involves the direct oxidation of mechlorethamine.[1] A common and effective oxidizing agent for this transformation is hydrogen peroxide.[1]

Caption: Synthesis of this compound.

Spectroscopic Data

The characterization of this compound relies on several spectroscopic techniques. The introduction of the N-oxide functional group induces predictable changes in the spectra compared to the parent amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The oxidation of the nitrogen atom leads to a deshielding effect on the neighboring protons and carbons, resulting in a downfield shift in their respective NMR spectra.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity |

| ¹H NMR | ||

| N-CH ₃ | ~3.0 - 3.5 | Singlet |

| N-CH ₂-CH₂Cl | ~3.5 - 4.0 | Triplet |

| N-CH₂-CH ₂Cl | ~3.8 - 4.3 | Triplet |

| ¹³C NMR | ||

| N-C H₃ | ~50 - 60 | |

| N-C H₂-CH₂Cl | ~60 - 70 | |

| N-CH₂-C H₂Cl | ~40 - 50 |

Note: These are estimated values based on the known effects of N-oxidation on similar aliphatic amines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of the N-O bond. The N⁺-O⁻ stretching vibration in aliphatic amine oxides typically appears as a prominent band in the region of 970-950 cm⁻¹.[2][3]

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H bend (aliphatic) | 1350 - 1470 | Medium |

| N⁺-O⁻ stretch | 950 - 970 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. Under certain ionization conditions, such as atmospheric pressure chemical ionization (APCI), N-oxides can exhibit a characteristic loss of an oxygen atom ([M+H-16]⁺).[4][5] Electrospray ionization (ESI) is a softer ionization technique that is more likely to yield the protonated molecular ion ([M+H]⁺).[5]

Table 3: Expected Mass Spectrometric Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M+H]⁺ | 172.0 | Protonated molecular ion |

| [M+H-O]⁺ | 156.0 | Loss of oxygen |

| [M+H-H₂O]⁺ | 154.0 | Loss of water |

| [C₂H₄Cl]⁺ | 63.0 | Chloroethyl fragment |

| [C₂H₅NCl]⁺ | 78.0 | Aziridinium (B1262131) ion intermediate |

UV-Vis Spectroscopy

Experimental Protocols

Detailed, standardized experimental protocols for the spectroscopic analysis of this compound are not widely published. However, based on general laboratory practices for similar compounds, the following methodologies can be applied.

Synthesis of this compound Hydrochloride

A common method for the synthesis of mechlorethamine N-oxide hydrochloride involves the oxidation of mechlorethamine with hydrogen peroxide and acetic anhydride (B1165640), followed by treatment with hydrochloric acid.[6]

Materials:

-

Mechlorethamine

-

Hydrogen peroxide

-

Acetic anhydride

-

Ether

-

10% Hydrochloric acid

Procedure:

-

Dissolve mechlorethamine in ether.

-

Add hydrogen peroxide and acetic anhydride to the solution.

-

Stir the mixture at a controlled temperature.

-

After the reaction is complete, extract the product by shaking with 10% hydrochloric acid.

-

Isolate and purify the resulting this compound hydrochloride.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI or APCI source.

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the mobile phase.

-

Filter the sample to remove any particulate matter.

LC-MS Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid.

-

Ionization Source: ESI or APCI in positive ion mode.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

Mechanism of Action: Prodrug Activation and DNA Alkylation

This compound acts as a prodrug. It is relatively stable and less reactive than its parent compound. In the hypoxic environment of tumors, it can be enzymatically reduced to the highly reactive mechlorethamine.[1] Mechlorethamine then undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion. This ion is a potent alkylating agent that reacts with the N7 position of guanine (B1146940) bases in DNA, leading to the formation of DNA monoadducts and interstrand cross-links. This DNA damage ultimately triggers apoptosis and cell death.[7]

References

- 1. This compound | 126-85-2 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechlorethamine Oxide Hydrochloride | C5H12Cl3NO | CID 9334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitrogen mustard - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Electronic Properties of Nitrogen Mustard N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen mustards represent a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy since their introduction.[1] Their potent cytotoxic effects are derived from their ability to form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1] A significant challenge in the clinical application of nitrogen mustards is their high reactivity and lack of selectivity, resulting in systemic toxicity.[2]

To address this, the concept of prodrugs has been extensively explored, leading to the development of derivatives with attenuated reactivity that can be selectively activated within the tumor microenvironment. Nitrogen mustard N-oxides, such as mechlorethamine (B1211372) N-oxide (also known as Nitromin), are a prime example of this strategy.[3] The introduction of the N-oxide functionality significantly alters the electronic properties of the parent nitrogen mustard, rendering it less reactive and therefore less toxic to healthy tissues. This technical guide provides a comprehensive overview of the electronic properties of nitrogen mustard N-oxide, its mechanism of action, and relevant experimental protocols for its synthesis and characterization.

Electronic Properties and Prodrug Strategy

The conversion of the tertiary amine in a nitrogen mustard to an N-oxide has profound effects on the molecule's electronic structure and reactivity. The N-oxide group is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This electronic shift deactivates the mustard moiety, making it less nucleophilic and thus less prone to the intramolecular cyclization that forms the highly reactive aziridinium (B1262131) ion, the ultimate alkylating species.

This reduced reactivity is the cornerstone of the this compound prodrug strategy. In the relatively well-oxygenated environment of healthy tissues, the N-oxide is stable and exhibits minimal cytotoxicity. However, many solid tumors are characterized by regions of low oxygen tension, a condition known as hypoxia. In this hypoxic environment, specific enzymes, such as cytochrome P450 reductases, can catalyze the bioreduction of the N-oxide back to the parent tertiary amine. This enzymatic reduction effectively "switches on" the cytotoxicity of the nitrogen mustard, leading to the formation of the aziridinium ion and subsequent DNA alkylation preferentially within the tumor.

Quantitative Electronic Properties

Table 1: Calculated Electronic Properties of Mechlorethamine (Parent Compound)

| Property | Value | Method | Reference |

| Bond Lengths | |||

| C-N | ~1.47 Å | DFT | Inferred from general chemistry principles |

| C-C | ~1.54 Å | DFT | Inferred from general chemistry principles |

| C-Cl | ~1.78 Å | DFT | Inferred from general chemistry principles |

| Bond Angles | |||

| C-N-C | ~110° | DFT | Inferred from general chemistry principles |

| N-C-C | ~112° | DFT | Inferred from general chemistry principles |

| C-C-Cl | ~110° | DFT | Inferred from general chemistry principles |

| Mulliken Atomic Charges | |||

| N | Negative | DFT | [4] |

| C (alpha to N) | Positive | DFT | [4] |

| C (beta to N) | Slightly Negative | DFT | [4] |

| Cl | Negative | DFT | [4] |

| HOMO-LUMO Gap | Not specified | DFT | [4] |

| Dipole Moment | Not specified | DFT |

Note: The values presented in this table are for the parent nitrogen mustard, mechlorethamine, and are intended to provide a general understanding of the electronic structure. Specific values for this compound are not available in the reviewed literature.

Mechanism of Action

The cytotoxic effect of this compound is contingent upon its activation via bioreduction to the corresponding nitrogen mustard. Once activated, the mechanism of action follows the well-established pathway of DNA alkylation.

Activation and DNA Alkylation

The process begins with the enzymatic reduction of the N-oxide in hypoxic tumor cells, yielding the active nitrogen mustard. The lone pair of electrons on the tertiary nitrogen atom then initiates an intramolecular cyclization, displacing one of the chloride ions to form a highly strained and electrophilic aziridinium ion.[1] This reactive intermediate is the key alkylating species.

The primary target for alkylation is the N7 position of guanine (B1146940) bases in DNA, which is nucleophilic.[1] The aziridinium ion is attacked by the N7 of guanine, leading to the formation of a mono-adduct. The second chloroethyl arm of the nitrogen mustard can then undergo a similar intramolecular cyclization to form a second aziridinium ion, which can subsequently alkylate another guanine base on the same or opposite DNA strand. This results in the formation of intrastrand or interstrand cross-links (ICLs), respectively.[1] ICLs are particularly cytotoxic as they create a physical block to DNA replication and transcription, ultimately triggering apoptotic cell death.[1]

p53-Mediated Apoptosis

The extensive DNA damage caused by nitrogen mustard-induced alkylation activates cellular stress response pathways, with the p53 tumor suppressor protein playing a central role.[1] DNA damage leads to the stabilization and activation of p53.[5] Activated p53 can then induce apoptosis through both transcription-dependent and transcription-independent mechanisms.

Transcription-Dependent Pathway: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax, Puma, and Noxa.[6][7] These proteins belong to the Bcl-2 family and act on the mitochondria to increase the permeability of the outer mitochondrial membrane.[8][9] This leads to the release of cytochrome c into the cytoplasm.[8][9]

Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[8] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[8] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[8]

Caption: p53-mediated apoptosis pathway induced by DNA damage.

Experimental Protocols

Synthesis of this compound (Mechlorethamine N-oxide)

The synthesis of this compound is typically achieved by the direct oxidation of the corresponding nitrogen mustard.[3][10]

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Generalized):

-

Preparation of Mechlorethamine Free Base: Mechlorethamine hydrochloride is neutralized with a suitable base (e.g., sodium carbonate) in an aqueous solution and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried and the solvent is removed under reduced pressure to yield the free base as an oil.[11]

-

Oxidation: The mechlorethamine free base is dissolved in a suitable solvent such as ether. A mixture of hydrogen peroxide and acetic anhydride (B1165640) is added dropwise to the solution while maintaining a low temperature (e.g., 0 °C) with an ice bath.[10]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of the more polar N-oxide product.

-

Work-up: After the reaction is complete, the excess oxidizing agent is quenched, for example, by the addition of a reducing agent like sodium thiosulfate.[12] The mixture is then washed with a basic aqueous solution to remove acetic acid and any remaining starting material. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. Due to the polar nature of the N-oxide, a polar eluent system such as a gradient of methanol (B129727) in dichloromethane (B109758) is often required.[13]

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a downfield shift of the signals for the protons on the carbons adjacent to the N-oxide group compared to the parent amine, due to the deshielding effect of the electronegative oxygen atom.[14]

-

¹³C NMR: Similarly, the carbon NMR spectrum will exhibit a downfield shift for the carbons bonded to the nitrogen of the N-oxide.[14]

Table 2: Predicted NMR Chemical Shifts for Mechlorethamine and its N-oxide

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Reference |

| Mechlorethamine | ¹H (CH₃) | ~2.3 | |

| ¹H (CH₂N) | ~2.8 | ||

| ¹H (CH₂Cl) | ~3.6 | ||

| ¹³C (CH₃) | ~42 | ||

| ¹³C (CH₂N) | ~57 | ||

| ¹³C (CH₂Cl) | ~40 | ||

| Mechlorethamine N-oxide | ¹H (CH₃) | > 2.3 | [14] |

| ¹H (CH₂N) | > 2.8 | [14] | |

| ¹H (CH₂Cl) | > 3.6 | [14] | |

| ¹³C (CH₃) | > 42 | [14] | |

| ¹³C (CH₂N) | > 57 | [14] | |

| ¹³C (CH₂Cl) | > 40 | [14] |

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the detection and quantification of this compound.

Workflow for LC-MS Analysis:

Caption: General workflow for the LC-MS analysis of this compound.

Detailed Protocol (Generalized):

-

Sample Preparation: For biological samples, a solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used. Given the polar nature of the N-oxide, a HILIC column may provide better retention.

-

Mobile Phase: A typical mobile phase for HILIC would consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in the positive ion mode (ESI+) is suitable for the analysis of this compound, which can be readily protonated.

-

Detection: The protonated molecule [M+H]⁺ can be monitored in full scan mode for identification. For quantitative analysis, multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Specific precursor-to-product ion transitions would need to be optimized for the instrument used.

-

Conclusion

This compound represents a classic example of a bioreductive prodrug strategy aimed at improving the therapeutic index of a potent class of anticancer agents. The introduction of the N-oxide functionality dramatically alters the electronic properties of the nitrogen mustard, rendering it inactive until its selective reduction in the hypoxic environment of tumors. While a comprehensive quantitative understanding of its electronic properties remains an area for further research, the qualitative principles underlying its design and mechanism of action are well-established. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and analysis of this important class of compounds, facilitating further research into their development and application in oncology.

References

- 1. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 2. Mechlorethamine Oxide | C5H11Cl2NO | CID 9335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 126-85-2 | Benchchem [benchchem.com]

- 4. DFT Study of N2O Adsorption onto the Surface of M-Decorated Graphene Oxide (M = Mg, Cu or Ag) [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechlorethamine Oxide Hydrochloride | C5H12Cl3NO | CID 9334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 13. researchgate.net [researchgate.net]

- 14. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Antitumor Activity: A Technical Guide to DNA Alkylation by Activated Nitrogen Mustard N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, quantification, and cellular consequences of DNA alkylation by activated nitrogen mustard N-oxides. These compounds represent a promising class of hypoxia-activated prodrugs designed for targeted cancer therapy. By leveraging the unique tumor microenvironment, nitrogen mustard N-oxides can be selectively activated to exert their cytotoxic effects, offering a potential therapeutic window over conventional nitrogen mustards. This guide provides detailed experimental protocols, quantitative data on DNA adduct formation, and a visualization of the intricate signaling pathways triggered by this class of DNA damaging agents.

The Core Mechanism: From Inert Prodrug to Potent Alkylating Agent

Nitrogen mustards are potent DNA alkylating agents that form covalent bonds with DNA bases, leading to monoadducts, intrastrand crosslinks, and highly cytotoxic interstrand crosslinks (ICLs).[1] The primary mechanism of action involves the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[2]

Nitrogen mustard N-oxides are designed as less reactive prodrugs. The N-oxide functionality withdraws electron density from the nitrogen atom, reducing its nucleophilicity and thus hindering the formation of the aziridinium ion.[3] Activation occurs preferentially in the hypoxic environment of solid tumors, where enzymatic reduction of the N-oxide to the corresponding tertiary amine "switches on" the alkylating capability of the mustard.[3][4] Tirapazamine (B611382), a heterocyclic di-N-oxide, is a well-studied example of a hypoxia-activated prodrug, and its scaffold has been used to design novel nitrogen mustard N-oxides.[3]

Activation Pathway

The activation of a nitrogen mustard N-oxide is a critical step in its cytotoxic action. Under hypoxic conditions, one-electron reduction of the N-oxide occurs, a process that is reversible in the presence of oxygen. In the low-oxygen environment of a tumor, the reduced intermediate can undergo further reactions to generate the active nitrogen mustard.

Quantitative Analysis of DNA Adducts

The cytotoxic efficacy of nitrogen mustards and their N-oxide derivatives is closely linked to the type and quantity of DNA adducts they form. While N7-guanine (N7-Gua) monoadducts are the most abundant, the less frequent interstrand crosslinks (ICLs) are considered the most cytotoxic lesions.[1] The relative proportions of different adducts can vary depending on the specific mustard agent and the DNA sequence. Aromatic mustards like melphalan (B128) and chlorambucil, for instance, have been shown to induce substantial alkylation at the N3 position of adenine (B156593) (N3-Ade).[2]

The cationic N7-guanine adduct can also undergo a secondary reaction involving the opening of the imidazole (B134444) ring to form a more stable N⁵-substituted formamidopyrimidine (Fapy-Gua) adduct.[5]

Table 1: Relative Abundance of DNA Adducts Formed by Nitrogen Mustards

| Adduct Type | General Abundance | Notes |

| N7-Guanine Monoadduct (N7-Gua) | Most abundant | Primary site of alkylation for most nitrogen mustards.[2] |

| N3-Adenine Monoadduct (N3-Ade) | Variable | More significant with aromatic mustards like melphalan and chlorambucil.[2] |

| Interstrand Crosslinks (ICLs) | 1-5% of total adducts | Considered the most cytotoxic lesion.[6] Primarily N7-Gua to N7-Gua. |

| N7-Gua-N3-Ade Crosslinks | Minor | Observed with some mustards.[5] |

| Formamidopyrimidine-Guanine (Fapy-Gua) | Variable | A stable secondary lesion formed from the N7-Guanine adduct.[5] |

Table 2: Guanine Alkylation Yield for a Tirapazamine-Mustard Analogue

| Compound | Description | Guanine Alkylation Yield |

| 18a | Di-N-oxide (Prodrug) | Low |

| 17a | Mono-N-oxide (Activated) | ~30-fold greater than 18a |

| Data derived from a study on tirapazamine analogues bearing a nitrogen mustard unit, where the mono-N-oxide represents the activated form.[3] |

Experimental Protocols

Synthesis of Tirapazamine Analogues with Nitrogen Mustard Moieties

This protocol outlines a general strategy for the synthesis of tirapazamine analogues bearing a nitrogen mustard moiety, based on published methods.[3]

Workflow for Synthesis of Tirapazamine-Mustard Analogues

Step-by-Step Methodology:

-

Condensation: React 5-fluoro-2-nitroaniline with cyanamide to form 6-fluoro-1,2,4-benzotriazine 1-oxide.[3]

-

Nucleophilic Aromatic Substitution: Treat the product from step 1 with diethanolamine to substitute the fluorine atom.[3]

-

Chlorination: Convert the hydroxyl groups of the diethanolamine moiety to chlorides using a suitable chlorinating agent (e.g., thionyl chloride or methanesulfonyl chloride followed by lithium chloride) to yield the mono-N-oxide nitrogen mustard.[3]

-

Oxidation: Oxidize the mono-N-oxide product with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone to obtain the di-N-oxide prodrug form.[3]

-

Purification: Purify the final products at each step using appropriate chromatographic techniques (e.g., column chromatography).

-

Characterization: Confirm the structure of the synthesized compounds using techniques such as NMR spectroscopy and mass spectrometry.

Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of DNA adducts.

Protocol for LC-MS/MS Analysis of Nitrogen Mustard-DNA Adducts:

-

DNA Isolation: Treat cells or tissues with the activated this compound. Isolate genomic DNA using standard phenol-chloroform extraction or a commercial kit.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase. For the analysis of the N7-guanine adduct, which has a labile glycosidic bond, neutral thermal hydrolysis can be employed.

-

LC Separation: Separate the digested nucleosides using a C18 reverse-phase HPLC column with a gradient of aqueous mobile phase (e.g., ammonium (B1175870) formate) and an organic mobile phase (e.g., acetonitrile).

-

MS/MS Detection: Detect and quantify the specific DNA adducts using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated adduct) and monitoring for specific product ions generated by collision-induced dissociation.

-

Quantification: Use isotopically labeled internal standards for each adduct to ensure accurate quantification.

Mapping Alkylation Sites using a Modified Maxam-Gilbert Sequencing Protocol

This method allows for the identification of specific nucleotide bases that are alkylated by the nitrogen mustard.

-

DNA Labeling: End-label a DNA fragment of known sequence with ³²P.

-

Alkylation Reaction: React the labeled DNA with the activated this compound.

-

Piperidine Treatment: Treat the alkylated DNA with hot piperidine. This cleaves the DNA backbone at the site of the alkylated purine.

-

Gel Electrophoresis: Separate the resulting DNA fragments by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: Visualize the radioactive DNA fragments by exposing the gel to X-ray film. The positions of the bands reveal the sites of DNA alkylation.

Cellular Signaling Response to DNA Alkylation

DNA damage induced by nitrogen mustards triggers a complex signaling network known as the DNA Damage Response (DDR).[5] This response aims to repair the damage, but if the damage is too extensive, it can lead to cell cycle arrest and apoptosis.

Key players in the DDR pathway activated by nitrogen mustard-induced DNA damage include the protein kinases ATM (ataxia-telangiectasia mutated), ATR (ataxia-telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[5] These kinases phosphorylate a host of downstream targets, including the histone variant H2AX and the tumor suppressor protein p53.[7][8] Phosphorylation of H2AX (to form γH2AX) serves as a beacon to recruit DNA repair proteins to the site of damage.[8] Phosphorylation of p53 stabilizes the protein and allows it to act as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[7][9]

In addition to the canonical DDR pathway, nitrogen mustards can also activate other signaling cascades, such as the MAPK/Akt pathway, which can lead to the induction of inflammatory and proteolytic mediators.[10]

DNA Damage Response Pathway to this compound Alkylation

Conclusion

Nitrogen mustard N-oxides hold significant promise as hypoxia-activated prodrugs for targeted cancer therapy. A thorough understanding of their activation, the types and quantities of DNA adducts they form, and the cellular responses they elicit is crucial for the rational design of more effective and selective anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important class of compounds.

References

- 1. Repair of DNA interstrand cross-links produced by cancer chemotherapeutic drugs — Department of Oncology [oncology.ox.ac.uk]

- 2. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-triggered singlet oxygen and nitrogen mustard release towards a synergistic therapeutic action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of pyridyloxobutyl DNA adducts of tobacco-specific nitrosamines in rat tissue DNA by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and cell cycle-specific change in expression of p53 in normal lymphocytes and MOLT-4 leukemic cells by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PMC [pmc.ncbi.nlm.nih.gov]

formation of aziridinium ion from nitrogen mustard N-oxide

An In-depth Technical Guide to the Formation and Reactivity of Aziridinium (B1262131) Ions from Nitrogen Mustard N-Oxides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrogen mustard N-oxides are a class of bioreductive prodrugs designed to selectively target hypoxic tumor environments. Their cytotoxic activity is contingent upon a two-step activation process: reduction of the N-oxide to the corresponding tertiary amine, followed by a rapid intramolecular cyclization to form a highly electrophilic aziridinium ion. This strained, three-membered cation is the ultimate alkylating agent responsible for the therapeutic effect, reacting with nucleophilic sites on DNA, primarily the N7-position of guanine (B1146940). This reaction leads to the formation of mono-adducts and cytotoxic interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This guide provides a detailed examination of the chemical mechanisms, kinetics, and experimental protocols relevant to the formation and reactivity of aziridinium ions from nitrogen mustard N-oxides.

Mechanism of Aziridinium Ion Formation

The conversion of a stable, less reactive nitrogen mustard N-oxide into the highly reactive aziridinium ion is a critical bioactivation pathway. This process involves two principal stages: enzymatic reduction and intramolecular cyclization.

Step 1: Bioreductive Activation of the N-Oxide

Nitrogen mustard N-oxides are designed as prodrugs with reduced reactivity compared to their parent nitrogen mustards. The electron-withdrawing N-oxide group deactivates the nitrogen lone pair, preventing the spontaneous formation of the aziridinium ion. Activation is achieved through the reduction of the N-oxide to the corresponding tertiary amine. This reduction is often catalyzed by enzymes such as cytochrome P450 reductase and is significantly more efficient under the anaerobic or hypoxic conditions characteristic of solid tumors[1]. This selective activation in hypoxic environments is a key strategy to minimize systemic toxicity and target cancer cells.

Step 2: Intramolecular Cyclization

Once reduced to the active tertiary amine, the nitrogen mustard undergoes a rapid, spontaneous intramolecular nucleophilic substitution. The lone pair of electrons on the tertiary nitrogen atom attacks one of the β-carbon atoms of the chloroethyl side chains, displacing a chloride ion. This concerted reaction, occurring via neighboring-group participation, results in the formation of a highly strained, three-membered cationic ring known as the aziridinium ion[2]. This intermediate is a potent electrophile due to the significant ring strain (an increase of approximately 47 kJ/mol) and the positive charge on the nitrogen atom[3].

Caption: Prodrug activation and aziridinium ion formation workflow.

Role in DNA Alkylation

The formation of the aziridinium ion is the pivotal step that enables the cytotoxic activity of nitrogen mustards. The highly electrophilic nature of this intermediate allows it to react readily with biological nucleophiles, with DNA being the primary therapeutic target.

The aziridinium ion is attacked by the nucleophilic N7-position of guanine bases within the DNA duplex, forming a stable covalent bond (a mono-adduct). Following this initial alkylation, the second chloroethyl arm of the mustard can undergo the same intramolecular cyclization to form another aziridinium ion, which can then alkylate a second guanine base. This second reaction can occur on the opposite DNA strand, resulting in an interstrand cross-link (ICL). ICLs are particularly cytotoxic lesions as they physically prevent the separation of DNA strands, thereby blocking the processes of DNA replication and transcription and ultimately triggering cell death[4].

Caption: DNA alkylation pathway initiated by the aziridinium ion.

Quantitative Data Summary

While the aziridinium ion itself is a transient intermediate, its formation rate and subsequent reactions have been quantified through computational models and by measuring the kinetics of DNA adduct formation and repair. The data below summarizes key kinetic parameters associated with the activity of activated nitrogen mustards.

| Parameter | Value / Observation | Organism / System | Reference |

| Aziridinium Ion Formation | |||

| Activation Free Energy (Calculated) | 20.4 kcal/mol | Mechlorethamine (B1211372) (in silico) | |

| Activation Free Energy (Experimental) | 22.5 kcal/mol | Mechlorethamine | [2] |

| DNA Adduct Formation | |||

| Time to Max. Monoadduct Levels (in vitro) | ~2 hours | Human Lymphocytes (Melphalan) | [5] |

| Time to Max. Interstrand Cross-Link Levels (in vitro) | ~8 hours | Human Lymphocytes (Melphalan) | [5] |

| Time to Max. Monoadduct Levels (in vivo) | Reached a maximum within 6 hours | Mice (Liver, Lung, Spleen) | [6][7] |

| DNA Adduct Repair / Persistence | |||

| Monoadduct Repair Half-Life (p53 gene) | 14.5 ± 0.3 hours | Human Lymphocytes (Melphalan) | [5] |

| Interstrand Cross-Link Repair Half-Life (p53 gene) | 12.4 ± 0.8 hours | Human Lymphocytes (Melphalan) | [5] |

| Persistence of Adducts (in vivo) | Monoadducts (NM-G) declined rapidly; Cross-links (G-NM-G) were more persistent, with half-lives >3x longer than NM-G. | Mice (Liver, Lung, Spleen) | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general method for the N-oxidation of a tertiary amine, adaptable for the synthesis of a this compound like mechlorethamine N-oxide from its parent mustard.

Materials:

-

Parent Nitrogen Mustard (e.g., Mechlorethamine)

-

Methanol (B129727) (MeOH)

-

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the parent nitrogen mustard (1.0 eq) in methanol. Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05 eq) to the solution[8].

-